tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate
CAS No.: 1105192-97-9
Cat. No.: VC2786730
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105192-97-9 |
|---|---|
| Molecular Formula | C11H18N2O2 |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | tert-butyl N-(2-pyrrol-1-ylethyl)carbamate |
| Standard InChI | InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)12-6-9-13-7-4-5-8-13/h4-5,7-8H,6,9H2,1-3H3,(H,12,14) |
| Standard InChI Key | KWGROYBBFCGZMV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCN1C=CC=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)NCCN1C=CC=C1 |
Introduction
Chemical Properties and Structure
tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate (CAS No.: 1105192-97-9) is an organic compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol. Its structure features a pyrrole ring with nitrogen substitution at position 1, connected to an ethyl linker bearing a tert-butyloxycarbonyl (Boc) protected amine group.
The compound contains several key functional groups that contribute to its chemical properties:
| Structural Component | Description |
|---|---|
| Pyrrole moiety | Five-membered aromatic heterocycle with nitrogen at position 1 |
| Ethyl linker | Two-carbon chain connecting the pyrrole and carbamate group |
| Carbamate group | Contains the C(=O)O functional group |
| tert-Butyl group | Provides protection for the amino functionality |
The presence of the tert-butyl group and pyrrole moiety provides this compound with unique chemical properties that make it valuable for organic synthesis and pharmaceutical research.
Chemical Reactions
tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate can participate in various chemical transformations, leveraging both the reactivity of the pyrrole ring and the protective nature of the Boc group.
Deprotection Reactions
The Boc group can be selectively removed under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents) to reveal the free amine, which is useful for further functionalization in multi-step syntheses.
Pyrrole Functionalization
The pyrrole ring can undergo various electrophilic aromatic substitution reactions, primarily at positions 2 and 5. Common reactions include:
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Formylation (Vilsmeier-Haack reaction)
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Acylation
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Halogenation
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Nitration (under controlled conditions)
Coupling Reactions
The compound can serve as a building block in coupling reactions, particularly after deprotection of the Boc group, enabling its incorporation into larger molecular structures.
Applications in Scientific Research
tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate has several important applications in research settings:
Pharmaceutical Development
This compound serves as a valuable intermediate in the synthesis of pharmaceutical agents. The presence of both a protected amine and a pyrrole moiety makes it particularly useful for developing compounds with:
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Central nervous system activity
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Anti-inflammatory properties
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Antimicrobial capabilities
Building Block in Organic Synthesis
As a bifunctional molecule, this compound can be incorporated into more complex structures through:
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Sequential deprotection and coupling
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Modification of the pyrrole ring
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Construction of heterocyclic systems
Structure-Activity Relationship Studies
The compound provides a platform for medicinal chemistry structure-activity relationship (SAR) studies, allowing for systematic modification and evaluation of biological activities.
Analytical Techniques for Characterization
Several analytical techniques are employed to confirm the identity and purity of tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate:
Spectroscopic Methods
| Technique | Key Information Provided |
|---|---|
| 1H NMR | Characteristic signals for the pyrrole protons (δ 6.0-7.0 ppm), ethylene protons (δ 3.3-4.2 ppm), and tert-butyl group (δ 1.4-1.5 ppm) |
| 13C NMR | Signals for carbonyl carbon (δ ~155 ppm), pyrrole carbons, and tert-butyl carbons |
| IR Spectroscopy | Characteristic bands for N-H stretching (~3300 cm-1), C=O stretching (~1700 cm-1), and pyrrole ring vibrations |
| Mass Spectrometry | Molecular ion peak at m/z 210 with characteristic fragmentation patterns |
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate, typically using silica gel as the stationary phase and mixtures of ethyl acetate and hexanes as mobile phases.
Comparison with Related Compounds
tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate should be distinguished from structurally similar compounds:
These structural differences can significantly alter chemical reactivity, biological activities, and applications in organic synthesis.
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